molecular formula C17H18ClF3N4O B11675696 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11675696
M. Wt: 386.8 g/mol
InChI Key: QVXIGXNZMHIXLF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach includes the condensation of appropriate pyrazole and pyrimidine precursors, followed by functional group modifications to introduce the 4-chlorophenyl, isopropyl, and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    5-(4-chlorophenyl)-N-(propan-2-yl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H18ClF3N4O

Molecular Weight

386.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-propan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H18ClF3N4O/c1-9(2)22-16(26)13-8-15-23-12(10-3-5-11(18)6-4-10)7-14(17(19,20)21)25(15)24-13/h3-6,8-9,12,14,23H,7H2,1-2H3,(H,22,26)

InChI Key

QVXIGXNZMHIXLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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